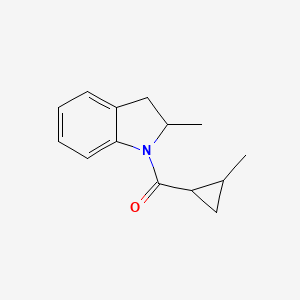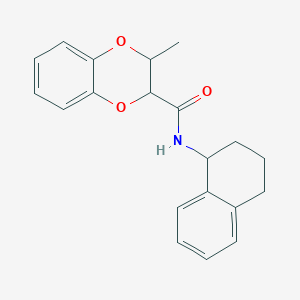![molecular formula C41H47ClN2O4 B1650971 (2Z)-3-butyl-2-[(2E,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate CAS No. 121482-73-3](/img/structure/B1650971.png)
(2Z)-3-butyl-2-[(2E,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate
Overview
Description
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine perchlorate is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine perchlorate involves several steps. The synthetic routes typically include the reaction of specific indole derivatives with butyl groups under controlled conditions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, often resulting in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine perchlorate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies due to its unique properties.
Biology: The compound is often used in biological research, particularly in studies involving cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine perchlorate can be compared with other similar compounds, such as:
- DYE 393
- NK 3219
- NC 22
- OM 57
These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of 4,5:4’,5’-Dibenzo-1,1’-dibutyl-3,3,3’,3’-tetramethylindadicarbocyanine perchlorate lies in its specific combination of functional groups and its resulting chemical behavior .
Properties
IUPAC Name |
3-butyl-2-[5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47N2.ClHO4/c1-7-9-28-42-34-26-24-30-18-14-16-20-32(30)38(34)40(3,4)36(42)22-12-11-13-23-37-41(5,6)39-33-21-17-15-19-31(33)25-27-35(39)43(37)29-10-8-2;2-1(3,4)5/h11-27H,7-10,28-29H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOOGHDIKOAMMA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)(C)C.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121482-73-3 | |
| Record name | 1H-Benz[e]indolium, 3-butyl-2-[5-(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)-1,3-pentadien-1-yl]-1,1-dimethyl-, perchlorate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121482-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyl-2-[5-(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benzo[e]indol-2-ylidene)-penta-1,3-dienyl]-1,1-dimethyl-1H-benzo[e]indolium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-Fluorophenyl)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1650890.png)

![N-[(1R,2R)-1'-[(2-chloro-6-fluorophenyl)methyl]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-2-phenoxyacetamide](/img/structure/B1650894.png)
![(3aS,6aR)-5-(4,6-dimethylpyrimidin-2-yl)-3-(2-piperidin-1-ylethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B1650895.png)
![(2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1650897.png)
![(3aS,6aR)-3-[(2-methoxyphenyl)methyl]-5-[(6-methylpyridin-2-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B1650898.png)
![9-oxo-N-[(oxolan-2-yl)methyl]bicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1650900.png)

![[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-pyridin-2-ylmethanone](/img/structure/B1650902.png)
![Methyl 5-cyano-1-(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B1650906.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B1650907.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-(4-bromophenyl)acetamide](/img/structure/B1650908.png)
![(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-2-oxo-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B1650910.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B1650911.png)
